N-Decyl-N,N-dimethyloctadecan-1-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is widely used as an antiseptic and disinfectant due to its ability to disrupt intermolecular interactions and dissociate lipid bilayers . This compound is commonly found in various cleaning and disinfecting products, making it an essential chemical in maintaining hygiene and sanitation.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride is typically synthesized through the quaternization of dimethylamine with a mixture of decyl and octadecyl halides. The reaction is carried out in an organic solvent such as ethanol or isopropanol under reflux conditions. The resulting product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the quaternization reaction is conducted under controlled temperature and pressure conditions. The process is optimized to ensure high yield and purity of the final product. The compound is then formulated into various concentrations for different applications .
Chemical Reactions Analysis
Types of Reactions
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chloride ion can be substituted with other anions to form different quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Amine derivatives.
Substitution: Various quaternary ammonium salts.
Scientific Research Applications
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its disinfectant properties.
Medicine: Utilized in antiseptic formulations for wound care and surgical instruments.
Mechanism of Action
The primary mechanism of action of N-Decyl-N,N-dimethyloctadecan-1-aminium chloride involves the disruption of lipid bilayers in microbial cell membranes. This disruption leads to the leakage of cellular contents and ultimately cell death. The compound targets the lipid components of the membrane, causing structural disintegration and loss of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- N-Decyl-N,N-dimethyl-1-decanaminium chloride
- N-C12-C18 (even numbered)-alkyl-N,N-dimethyl-C12-C18 (even numbered)-alkyl-1-aminium chloride
Uniqueness
N-Decyl-N,N-dimethyloctadecan-1-aminium chloride stands out due to its dual long alkyl chains, which enhance its ability to interact with lipid bilayers, making it a more effective disinfectant compared to other quaternary ammonium compounds. Its broad-spectrum antimicrobial activity and stability in various formulations further contribute to its widespread use .
Properties
CAS No. |
114656-38-1 |
---|---|
Molecular Formula |
C30H64ClN |
Molecular Weight |
474.3 g/mol |
IUPAC Name |
decyl-dimethyl-octadecylazanium;chloride |
InChI |
InChI=1S/C30H64N.ClH/c1-5-7-9-11-13-15-16-17-18-19-20-21-22-24-26-28-30-31(3,4)29-27-25-23-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
DDPZWDOTICJAFD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.